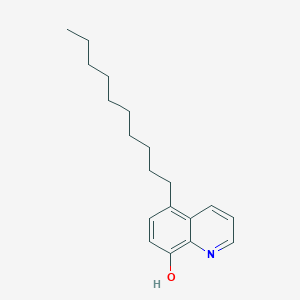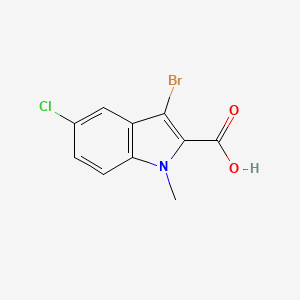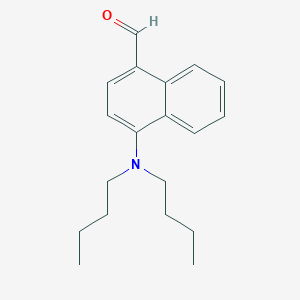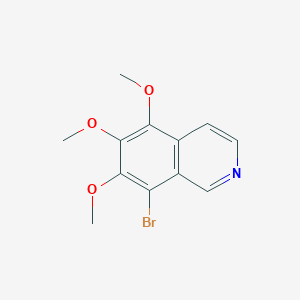![molecular formula C10H11Cl2N5O B11838260 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine CAS No. 53549-09-0](/img/structure/B11838260.png)
9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine: is a synthetic compound that belongs to the class of purine analogs. This compound is characterized by its unique structure, which includes a purine base attached to a chlorinated oxolane ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine typically involves multiple steps. One common method starts with the chlorination of a suitable oxolane precursor, followed by the introduction of the purine base through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide, and catalysts like sodium hydride to facilitate the substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature and pressure. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloromethyl group, leading to the formation of various derivatives.
Oxidation and Reduction: The oxolane ring can be subjected to oxidation or reduction reactions, altering the functional groups attached to the ring.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the oxolane ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, dimethylformamide, and other polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution Products: Various purine derivatives with different substituents at the chloromethyl group.
Oxidation Products: Oxidized forms of the oxolane ring, such as lactones.
Reduction Products: Reduced forms of the oxolane ring, such as alcohols.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is studied for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for therapeutic applications.
Medicine: The compound is investigated for its potential use in the treatment of viral infections and certain types of cancer. Its mechanism of action involves the inhibition of key enzymes involved in nucleic acid metabolism.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs. Its unique structure and reactivity make it a valuable intermediate in the synthesis of active pharmaceutical ingredients.
作用机制
The mechanism of action of 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This is achieved through the inhibition of key enzymes, such as DNA polymerase and RNA polymerase, which are essential for nucleic acid replication and transcription. The compound’s chlorinated oxolane ring enhances its binding affinity to these enzymes, thereby increasing its potency.
相似化合物的比较
6-Chloropurine Riboside: Another purine analog with antiviral and anticancer properties.
9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione: A compound with a similar oxolane ring structure but different substituents.
Uniqueness: The unique feature of 9-[(2R,4S,5R)-4-Chloro-5-(chloromethyl)oxolan-2-yl]-9H-purin-6-amine lies in its chlorinated oxolane ring, which enhances its reactivity and binding affinity to target enzymes. This makes it a more potent inhibitor of nucleic acid synthesis compared to other similar compounds.
属性
CAS 编号 |
53549-09-0 |
|---|---|
分子式 |
C10H11Cl2N5O |
分子量 |
288.13 g/mol |
IUPAC 名称 |
9-[(2R,4S,5R)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H11Cl2N5O/c11-2-6-5(12)1-7(18-6)17-4-16-8-9(13)14-3-15-10(8)17/h3-7H,1-2H2,(H2,13,14,15)/t5-,6+,7+/m0/s1 |
InChI 键 |
PJGDEDUVJWPDNT-RRKCRQDMSA-N |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
规范 SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)



![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)









